

The Pathogenic Role of Glucosylsphingosine in Gaucher Disease: A Technical Guide

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Compound of Interest

Compound Name: *Glucosylsphingosine*

Cat. No.: *B128621*

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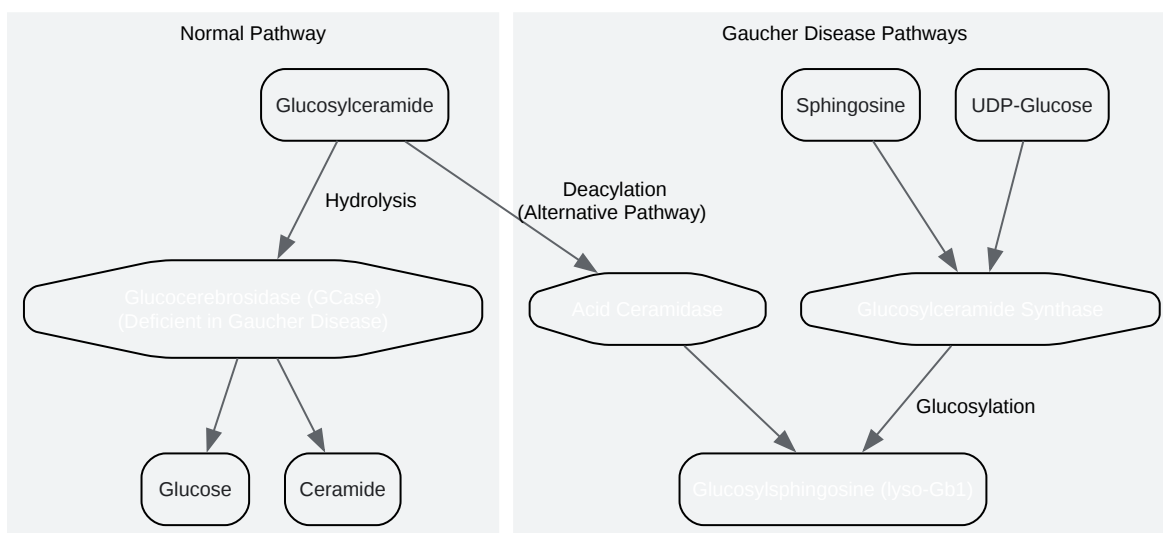
Executive Summary

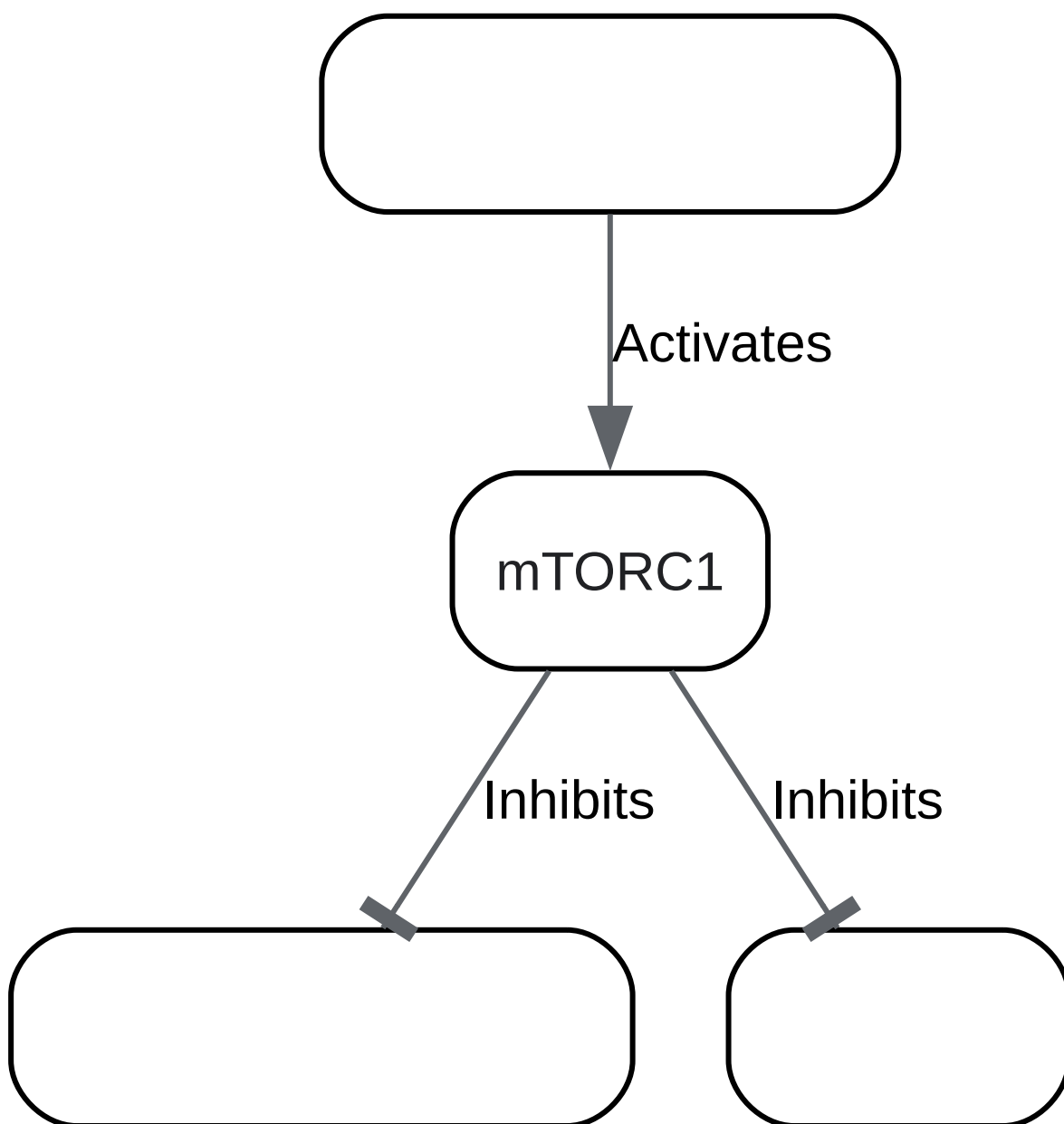
Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its primary substrate, glucosylceramide. However, a growing body of evidence unequivocally points to the deacylated form of glucosylceramide, **glucosylsphingosine** (lyso-Gb1), as a key pathogenic mediator in the development and progression of Gaucher disease.^[1] This technical guide provides a comprehensive overview of the role of **glucosylsphingosine** in GD pathogenesis, including its biochemical synthesis, downstream cellular effects, and its utility as a biomarker for disease severity and therapeutic response. This document is intended to serve as a resource for researchers and drug development professionals in the field of lysosomal storage disorders.

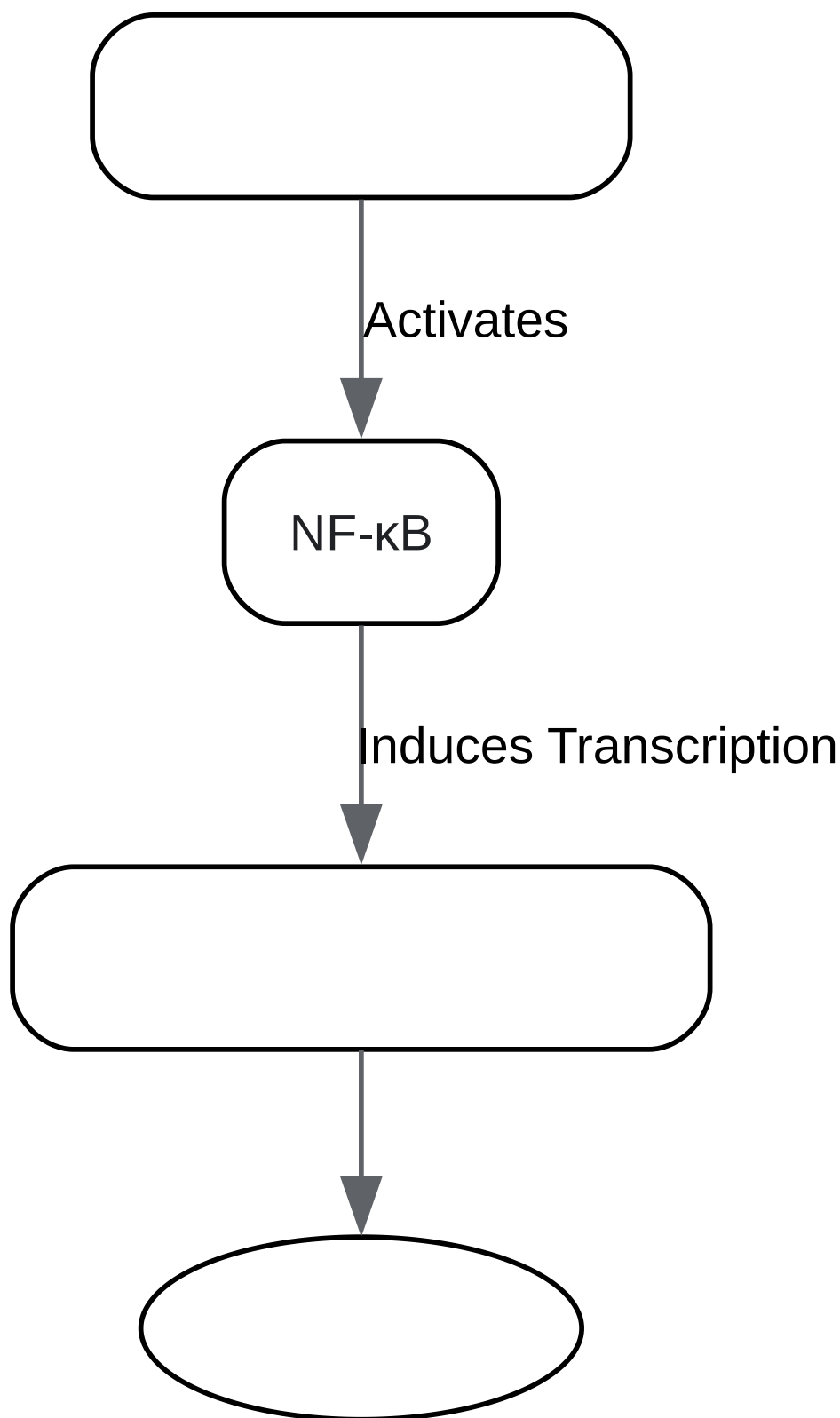
The Biochemical Origin of Glucosylsphingosine

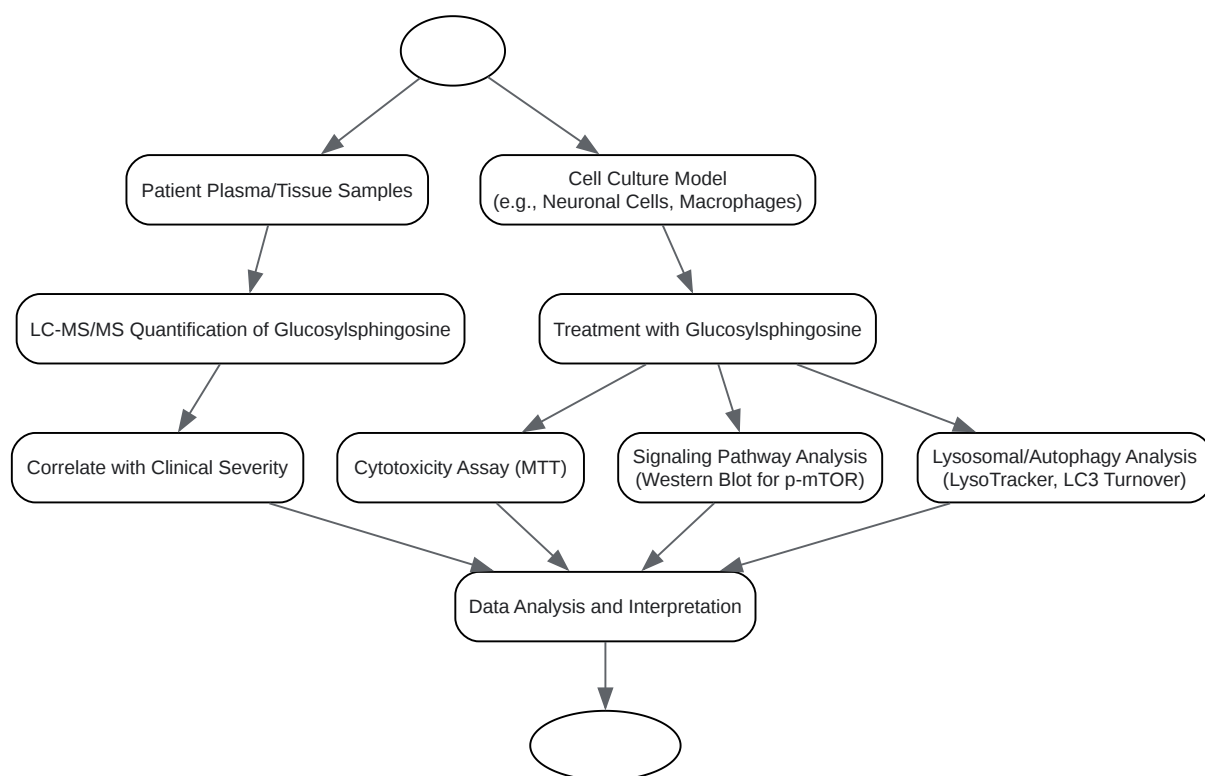
In a healthy individual, glucosylceramide is hydrolyzed by GCase into glucose and ceramide. However, in Gaucher disease, the deficiency in GCase activity leads to the accumulation of glucosylceramide within the lysosomes of macrophages, giving rise to the characteristic "Gaucher cells". This accumulation drives an alternative metabolic pathway where glucosylceramide is deacylated by the enzyme acid ceramidase to form **glucosylsphingosine**.^[2] Another proposed mechanism for **glucosylsphingosine** formation is the glucosylation of sphingosine by glucosylceramide synthase.

Below is a diagram illustrating the metabolic pathways leading to the formation of **glucosylsphingosine** in Gaucher disease.









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References

- 1. Toxicity of glucosylsphingosine (glucopsychosine) to cultured neuronal cells: a model system for assessing neuronal damage in Gaucher disease type 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
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